molecular formula C12H10Cl2N2S2 B5747950 1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B5747950
M. Wt: 317.3 g/mol
InChI Key: KSXCMMJVHXQRDS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a dichlorophenyl group and a thiophen-2-ylmethyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 2,4-dichloroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently treated with thiourea to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding or hydrophobic interactions. The pathways involved may include the disruption of enzyme-substrate complexes or the alteration of enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)guanidine: Contains a guanidine group instead of thiourea.

    1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)carbamate: Features a carbamate group in place of thiourea.

Uniqueness

1-(2,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and thiophen-2-ylmethyl groups enhances its potential for diverse applications, setting it apart from similar compounds .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2S2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCMMJVHXQRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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